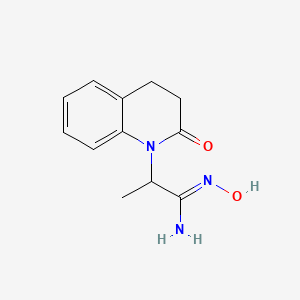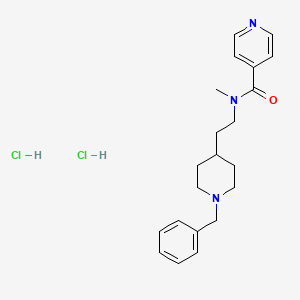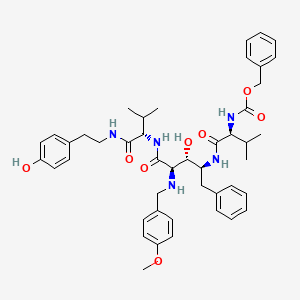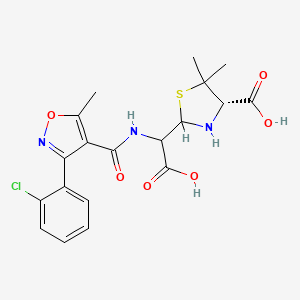
3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide is a complex organic compound with a unique structure that combines elements of quinoline and ethanimidamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Ethanimidamide Group: The ethanimidamide group can be introduced via a reaction with an appropriate amine and a carbonyl compound under acidic or basic conditions.
Hydroxylation and Methylation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the N-hydroxy group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the quinoline core or the ethanimidamide group, potentially yielding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by the electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving hydroxylation and methylation. Its structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its ability to undergo various chemical reactions makes it a candidate for drug development, particularly in the design of inhibitors or activators of specific enzymes.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and the nature of the interaction. The pathways involved often include hydroxylation and methylation, which are critical for the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine and chloroquine share the quinoline core but differ in their functional groups and biological activities.
Ethanimidamide Derivatives: Compounds such as guanidine derivatives have similar functional groups but differ in their core structures.
Uniqueness
3,4-Dihydro-N-hydroxy-alpha-methyl-2-oxo-1(2H)-quinolineethanimidamide is unique due to its combination of the quinoline core with the ethanimidamide group, along with the presence of N-hydroxy and alpha-methyl groups. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
85475-51-0 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
N'-hydroxy-2-(2-oxo-3,4-dihydroquinolin-1-yl)propanimidamide |
InChI |
InChI=1S/C12H15N3O2/c1-8(12(13)14-17)15-10-5-3-2-4-9(10)6-7-11(15)16/h2-5,8,17H,6-7H2,1H3,(H2,13,14) |
InChI Key |
FVPYGEUNIULMSJ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(/C(=N/O)/N)N1C(=O)CCC2=CC=CC=C21 |
Canonical SMILES |
CC(C(=NO)N)N1C(=O)CCC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(5S,5aR,8aR,9R)-9-(3,4-diamino-5-methoxyphenyl)-5-hydroxy-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12782114.png)

